molecular formula C16H12BrN5 B1684272 YM 511 CAS No. 148869-05-0

YM 511

Cat. No.: B1684272
CAS No.: 148869-05-0
M. Wt: 354.20 g/mol
InChI Key: GGPPBTSXFROGAE-UHFFFAOYSA-N
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Description

YM-511 is a highly specific non-steroidal aromatase inhibitor. Aromatase is an enzyme that converts androgens into estrogens, and inhibitors like YM-511 are crucial in reducing estrogen levels in the body. This compound is particularly potent, with IC50 values of 0.4 and 0.12 nanomolar in rat ovary and human placenta cells, respectively . YM-511 is used primarily in research settings to study estrogen-dependent processes and diseases, such as breast cancer .

Scientific Research Applications

Safety and Hazards

The safety of “4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile” and similar compounds has been evaluated on MRC-5 as a normal cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for the research on “4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile” and similar compounds include further investigation of their potential as anticancer agents , as well as their neuroprotective and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

YM-511 is synthesized through a multi-step chemical process. The synthesis begins with the preparation of 4-bromobenzylamine, which is then reacted with 4-cyanobenzaldehyde to form an intermediate compound. This intermediate undergoes cyclization with 1,2,4-triazole to yield YM-511 .

Industrial Production Methods

While specific industrial production methods for YM-511 are not widely documented, the synthesis generally involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity levels .

Properties

IUPAC Name

4-[(4-bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5/c17-15-5-1-14(2-6-15)10-22(21-11-19-20-12-21)16-7-3-13(9-18)4-8-16/h1-8,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPPBTSXFROGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=NN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164121
Record name YM511 (pharmaceutical)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148869-05-0
Record name YM511 (pharmaceutical)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148869050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM511 (pharmaceutical)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-511
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK6QEB6SVR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

40 Milliliters of acetonitrile was added to 3.15 g of 4-[N-(4-cyanophenyl)amino]-4H-1,2,4-triazole, 4.25 g of 4-bromobenzyl bromide and 3.52 g of anhydride potassium carbonate and the mixture was stirred for 2 hours at room temperature. The solvent was removed by distillation under reduced pressure, and water was added to the residue formed, which was then extracted with chloroform. The chloroform layer separated was washed with water and dried over anhydrous magnesium sulfate, and the solvent was removed by distillation. The residue was purified by silica gel column chromatography to give crude crystals from the chloroform/methanol (100/1) eluate. The crude crystals were recrystallized from ethanol to give 3.92 g of 4-[N-(4-bromobenzyl)-N-(4-cyanophenyl)amino]-4H-1,2,4-triazole.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
[Compound]
Name
anhydride potassium carbonate
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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